1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol
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Overview
Description
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol is an organic compound with the molecular formula C12H12N2O2 It is characterized by the presence of a pyrazinyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol typically involves the reaction of 4-(2-pyrazinyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone.
Reduction: 1-[4-(2-Pyrazinyloxy)phenyl]ethane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazinyloxy group is known to enhance binding affinity and specificity, making it a valuable moiety in drug design. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanol can be compared with other similar compounds, such as:
1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone: Similar structure but with a ketone group instead of an alcohol.
1-[4-(2-Pyrazinyloxy)phenyl]ethane: Reduced form with an ethane moiety.
4-(2-Pyrazinyloxy)benzaldehyde: Precursor in the synthesis of the target compound.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-pyrazin-2-yloxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)10-2-4-11(5-3-10)16-12-8-13-6-7-14-12/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRGSWFVKGVGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=NC=CN=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665864 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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